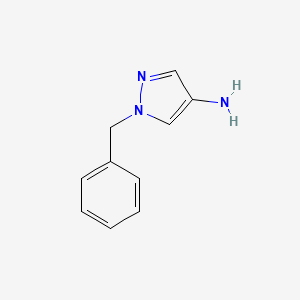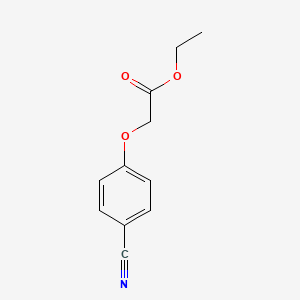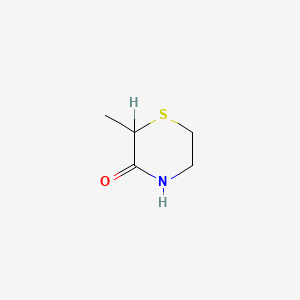
2-Methylthiomorpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related morpholine derivatives and structurally similar compounds involves various methodologies, including one-pot sequential synthesis and controllable synthesis approaches. These methods highlight the versatility and efficiency in synthesizing complex molecules with morpholine frameworks, which could be adapted for the synthesis of 2-Methylthiomorpholin-3-one. The one-pot sequential synthesis technique, in particular, showcases the ability to create structurally diverse molecules efficiently, which may include or be adapted to the synthesis of 2-Methylthiomorpholin-3-one (Kang Dong et al., 2022).
Molecular Structure Analysis
While specific studies on the molecular structure of 2-Methylthiomorpholin-3-one are not readily available, the structural analysis of similar morpholine derivatives provides insight into the potential characteristics of 2-Methylthiomorpholin-3-one. Techniques such as X-ray crystallography have been utilized to determine the crystal structures of morpholine derivatives, offering a basis for understanding the molecular geometry, bonding patterns, and overall structure of morpholine-based compounds. These analyses contribute to a deeper understanding of how substitutions on the morpholine ring, such as the methylthio group, may influence the molecular structure (N. Mawad et al., 2010).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, reflecting their chemical reactivity and functional group compatibility. For instance, morpholine derivatives have been used as templates for synthesis, demonstrating their utility in constructing complex organic molecules with diverse functional groups. The reactivity of these compounds, including those with methylthio substitutions, underscores their potential in synthetic organic chemistry and the development of new materials and pharmaceuticals (Nimesh C Misra & H Ila, 2010).
Physical Properties Analysis
The physical properties of 2-Methylthiomorpholin-3-one, such as solubility, boiling and melting points, and stability, can be inferred from studies on similar compounds. Morpholine derivatives typically exhibit properties that make them suitable for use in various chemical environments, impacting their solubility in organic solvents and water, thermal stability, and reactivity. These properties are crucial for the compound's applications in chemical syntheses and its handling and storage (G. Gaudiano et al., 1993).
科学研究应用
Molecular Recognition and Enzyme Inhibition
2-Methylthiomorpholin-3-one derivatives have been studied for their potential as enzyme inhibitors. A study by Vázquez-Valaldez et al. (2020) focused on methylthiomorpholine compounds as possible inhibitors of Angiotensin Converter Enzyme (ACE), which has implications in treating hypertension (Vázquez-Valaldez et al., 2020).
Chemical Synthesis and Reactions
2-Methylthiomorpholin-3-one derivatives have been utilized in chemical synthesis. Nguyen et al. (2015) described the synthesis of 2-aroylbenzothiazoles, including pharmacologically relevant derivatives, using a reaction involving N-methylmorpholine (Nguyen et al., 2015).
Environmental and Biodegradation Studies
Research by Wang et al. (2019) explored the electrochemical degradation of methylisothiazolinone (a compound related to 2-methylthiomorpholin-3-one), highlighting its environmental impact and degradation pathways (Wang et al., 2019).
Applications in Histochemistry
Burstone (1959) investigated the use of methylthiomorpholin-3-one derivatives in histochemical techniques for demonstrating tissue oxidase (Burstone, 1959).
Biomedical Research
Several studies have explored the use of 2-methylthiomorpholin-3-one derivatives in the context of biomedical research. For example, Janecka et al. (2006) synthesized endomorphin-2 analogs containing N-methylated amino acids to study their stability against enzymatic degradation (Janecka et al., 2006).
属性
IUPAC Name |
2-methylthiomorpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQNETYDIXLTTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiomorpholin-3-one | |
CAS RN |
69226-20-6 |
Source


|
| Record name | 3-Thiomorpholinone, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiomorpholinone, 2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
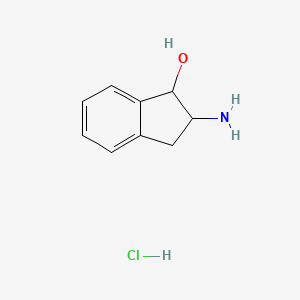
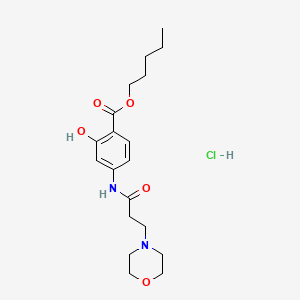
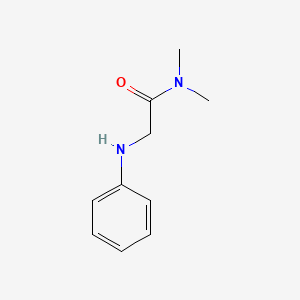
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)
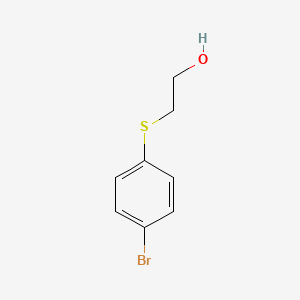
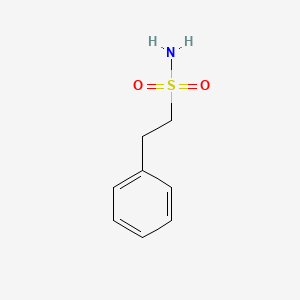
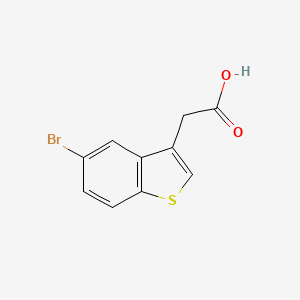
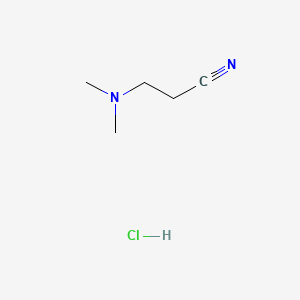

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)
